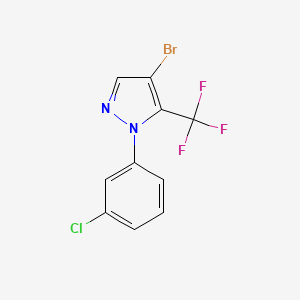

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClF3N2/c11-8-5-16-17(9(8)10(13,14)15)7-3-1-2-6(12)4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPNNWBUOLGLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651927 | |

| Record name | 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918339-65-8 | |

| Record name | 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Bromination and chlorination: The final steps involve the selective bromination and chlorination of the pyrazole ring using reagents like bromine and thionyl chloride under controlled conditions.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Biological studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity through various interactions, such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | C₁₀H₅BrClF₃N₂ | 337.5 | 3.8 | <0.1 (DMSO) |

| 4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | C₁₀H₅BrF₄N₂ | 309.06 | 3.5 | 0.2 (DMSO) |

| 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide | C₇H₇BrF₃N₄O | 315.06 | 2.1 | 1.5 (Water) |

*Predicted using ChemAxon.

Table 2: Structural and Functional Comparisons

| Compound Name | Position 1 | Position 4 | Position 5 | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 3-Chlorophenyl | Br | CF₃ | None |

| 4-Bromo-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | 4-Fluorophenyl | Br | CF₃ | None |

| 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde | 4-Chlorobenzyl | H | CHO | Aldehyde |

Biological Activity

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer activities.

- Molecular Formula: C10H5BrClF3N2

- Molecular Weight: 325.51 g/mol

- CAS Number: 918339-65-8

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 4-bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, exhibit promising anti-inflammatory properties. A study demonstrated that various synthesized pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, comparable to the standard drug dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that pyrazole derivatives can inhibit bacterial strains such as E. coli and Bacillus subtilis. Notably, one derivative displayed significant activity against the Mycobacterium tuberculosis strain H37Rv, suggesting potential use in treating tuberculosis .

Anticancer Activity

Recent advancements in drug discovery have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole have demonstrated significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 49.85 µM for a related compound, indicating effective growth inhibition in cancer cells .

Research Findings and Case Studies

The biological activities of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes and pathways involved in inflammation and cell proliferation. For example, some compounds have been identified as monoamine oxidase B (MAO-B) inhibitors, which can influence neurochemical pathways relevant to pain and inflammation management .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation | PCC in DMF, 3 hours, room temperature | 72% | |

| Boc Protection | Boc₂O, DMAP, Et₃N in DMF, 16 hours | 88% | |

| Cross-Coupling | Pd₂(dba)₃, XPhos, 100°C, 12 hours | 70% |

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Basic Research Question

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves dihedral angles between the pyrazole ring and substituents. For example, the pyrazole ring in 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde forms dihedral angles of 3.29° (with bromophenyl) and 74.91° (with chlorophenyl) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, aldehydes show characteristic peaks at δ 9.8–10.2 ppm .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 375.65 for C₁₇H₁₂BrClN₂O) .

Q. Table 2: Crystallographic Data

| Compound | Dihedral Angles (°) | Space Group | Reference |

|---|---|---|---|

| 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-... | 3.29 (Br-Ph), 74.91 (Cl-Ph) | P1 |

How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Advanced Research Question

Discrepancies often arise from differences in substituent positioning or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) and compare bioactivity .

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer screening) and controls .

- Meta-Analysis : Cross-reference data from analogues like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, which showed carbonic anhydrase inhibition but no anticancer activity .

What strategies are recommended for modifying substituents on the pyrazole ring to enhance pharmacological activity while maintaining stability?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) improves metabolic stability and lipophilicity .

- Halogenation : Bromine at position 4 enhances binding affinity in kinase inhibitors .

- Heterocyclic Fusion : Attaching thiazole or triazole rings (e.g., 4,5-dihydro-1H-pyrazol-3-yl triazoles) increases antimicrobial potency .

Q. Table 3: Substituent Effects on Bioactivity

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| -CF₃ | 5 | ↑ Metabolic stability | |

| 4-Bromo | 4 | ↑ Binding affinity in kinases | |

| 3-Chlorophenyl | 1 | Alters dihedral angles → SAR shifts |

What safety precautions are necessary when handling halogenated pyrazole derivatives during synthesis?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods when working with volatile solvents (e.g., DCM) .

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .

How do computational modeling studies contribute to understanding the structure-activity relationships of trifluoromethyl-substituted pyrazoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.